molecular formula C8H4Br2S B6251811 2,5-Dibromobenzo[B]thiophene CAS No. 7312-17-6

2,5-Dibromobenzo[B]thiophene

Cat. No. B6251811
CAS RN: 7312-17-6
M. Wt: 291.99 g/mol
InChI Key: JCHZJOMEFKCNLK-UHFFFAOYSA-N
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Description

2,5-dibromo-1-benzothiophene, also known as 2,5-DBT, is an organobromine compound that has been used in a variety of research applications. It is a colorless, crystalline solid with a molecular weight of 276.94 g/mol and a melting point of 160-161 °C. 2,5-DBT is a synthetic compound that has a variety of uses in scientific research, including its use in the synthesis of other compounds and its role in biochemical and physiological studies.

Scientific Research Applications

2,5-Dibromobenzo[B]thiophene has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of biochemical and physiological processes, and the development of new drugs. In addition, this compound has been used to study the mechanism of action of certain drugs and to develop new drugs for the treatment of various diseases.

Mechanism of Action

2,5-Dibromobenzo[B]thiophene has been found to act as an inhibitor of the enzyme cytochrome P450 2A6 (CYP2A6). This enzyme is involved in the metabolism of several drugs, including nicotine and some antiepileptic drugs. By inhibiting CYP2A6, this compound can increase the levels of these drugs in the body and can potentially increase their therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, including CYP2A6. In addition, this compound has been found to have antioxidant activity, which may explain its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

2,5-Dibromobenzo[B]thiophene has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available from commercial suppliers. In addition, this compound is relatively stable and has a low toxicity. However, it is important to note that this compound can be toxic to certain organisms and should be handled with caution.

Future Directions

2,5-Dibromobenzo[B]thiophene has potential applications in a variety of areas, including the development of new drugs and the study of biochemical and physiological processes. In addition, future research could explore the potential therapeutic effects of this compound, as well as its potential toxicity. Furthermore, further research could explore the potential of this compound as an inhibitor of CYP2A6 and other enzymes, as well as its potential use in the synthesis of other compounds.

Synthesis Methods

2,5-Dibromobenzo[B]thiophene is typically synthesized through a two-step process. In the first step, a Grignard reagent is reacted with dibromothiophene in the presence of a base such as potassium tert-butoxide. This reaction yields a thiophene derivative, which is then oxidized with a suitable oxidizing agent such as pyridinium chlorochromate (PCC) to yield this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,5-dibromo-1-benzothiophene involves the bromination of 1-benzothiophene followed by a second bromination at the 2-position.", "Starting Materials": [ "1-benzothiophene", "bromine", "acetic acid", "sodium acetate", "sulfuric acid", "water" ], "Reaction": [ "1. Dissolve 1-benzothiophene in acetic acid and add bromine dropwise with stirring.", "2. Heat the reaction mixture to 50-60°C and continue stirring for 2-3 hours.", "3. Add sodium acetate to the reaction mixture and stir for 30 minutes.", "4. Pour the reaction mixture into water and extract the product with chloroform.", "5. Dry the organic layer with anhydrous sodium sulfate.", "6. Dissolve the product in sulfuric acid and add bromine dropwise with stirring.", "7. Heat the reaction mixture to 50-60°C and continue stirring for 2-3 hours.", "8. Pour the reaction mixture into water and extract the product with chloroform.", "9. Dry the organic layer with anhydrous sodium sulfate.", "10. Purify the product by column chromatography or recrystallization." ] }

CAS RN

7312-17-6

Molecular Formula

C8H4Br2S

Molecular Weight

291.99 g/mol

IUPAC Name

2,5-dibromo-1-benzothiophene

InChI

InChI=1S/C8H4Br2S/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H

InChI Key

JCHZJOMEFKCNLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(S2)Br

Purity

95

Origin of Product

United States

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